This compound falls under the class of triazole derivatives, which are recognized for their diverse biological activities and applications in drug development. Its systematic name is derived from the presence of a difluorobenzyl group and an ethyl group attached to the triazole structure.
The synthesis of 1-(2,4-difluorobenzyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid can be achieved through several methods, typically involving the reaction of appropriate precursors under controlled conditions.
One common synthetic route involves the following steps:
Key parameters for synthesis include temperature control (typically room temperature to moderate heating), reaction time (often several hours), and solvent choice (common solvents include dimethylformamide or dichloromethane) to ensure high yield and purity.
The molecular formula of 1-(2,4-difluorobenzyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid is with a molecular weight of approximately 267.23 g/mol.
The compound contains several notable structural components:
The compound's InChI Key is AXBYOXXKTKXYDY-UHFFFAOYSA-N, and its canonical SMILES representation is CCC1=C(N=NN1CC2=C(C=C(C=C2)F)F)C(=O)O .
The chemical reactivity of 1-(2,4-difluorobenzyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid can be attributed to its functional groups:
The mechanism of action for compounds like 1-(2,4-difluorobenzyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid often involves interaction with biological targets such as enzymes or receptors.
Triazoles are known to inhibit various enzymes involved in fungal cell wall synthesis and have potential as antifungal agents. The specific mechanism may involve binding to active sites or altering enzyme conformation.
The physical properties of 1-(2,4-difluorobenzyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid include:
Chemical properties include:
The applications of 1-(2,4-difluorobenzyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid span various fields:
CAS No.: 20298-86-6
CAS No.: 13465-08-2
CAS No.: 98569-64-3
CAS No.: